molecular formula C9H12FNO2 B13055773 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13055773
M. Wt: 185.20 g/mol
InChI Key: QKBGBCAUPWUFND-MLUIRONXSA-N
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant importance in various scientific fields. The compound’s structure includes a fluorophenol moiety and a chiral amino alcohol, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of a precursor ketone using chiral catalysts . Another approach involves the use of enzymatic resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production often employs large-scale resolution techniques, such as crystallization of diastereomeric salts or chromatography. These methods ensure high purity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenols, depending on the reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity towards these targets. The mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to its fluorophenol moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing drugs with improved pharmacokinetic profiles .

Biological Activity

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorinated phenolic ring. The molecular formula of this compound is C9_9H12_{12}FNO2_2, with a molecular weight of 185.20 g/mol. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Structural Characteristics

The compound's structure allows for various interactions at the molecular level, particularly with enzymes and receptors. The presence of the fluorine atom enhances stability and alters reactivity compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC9_9H12_{12}FNO2_2
Molecular Weight185.20 g/mol
Density1.288 g/cm³ (predicted)
Boiling Point361.3 °C (predicted)
pKa9.19 (predicted)

The biological activity of this compound primarily stems from its ability to modulate various signaling pathways associated with inflammation, pain, and cellular metabolism. The amino and hydroxyl groups facilitate hydrogen bonding, potentially increasing affinity for biological targets.

Interaction with Biological Targets

Research indicates that this compound interacts with specific molecular targets that are crucial in several biochemical pathways:

  • Enzymatic Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, heterocyclic compounds containing similar moieties have shown efficacy in targeting cancer cell proliferation through inhibition of critical signaling pathways such as PI3K/Akt and EGFR signaling .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. The fluorinated analogs often show enhanced potency due to improved pharmacokinetic properties attributed to the fluorine atom's electronegativity .

Potential Applications

Given its structural attributes and biological activity, this compound holds promise for:

  • Drug Development : As a lead compound for developing new therapeutics targeting inflammation and cancer.
  • Biological Research : As a tool in studying specific signaling pathways in cellular metabolism.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

QKBGBCAUPWUFND-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)O)N)O

Origin of Product

United States

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